

A Technical Guide to the Physicochemical Properties of Aminomethylphosphonic Acid (AMPA)

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Compound of Interest

Compound Name: *Methylaminomethylphosphonic acid*

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This document provides a comprehensive technical overview of the core physicochemical properties of Aminomethylphosphonic acid (AMPA), with a specific focus on its acid dissociation constants (pKa) and solubility. AMPA is the primary degradation product of the widely used herbicide glyphosate and other aminophosphonates, making the understanding of its environmental fate and behavior critical.^[1] This guide synthesizes key data from the literature and presents detailed experimental protocols for the determination of these properties.

Core Physicochemical Properties

Aminomethylphosphonic acid is a polar, amphoteric molecule containing both a basic amino group and an acidic phosphonic acid group.^[1] This structure dictates its chemical behavior, particularly its high affinity for water and its pH-dependent speciation.

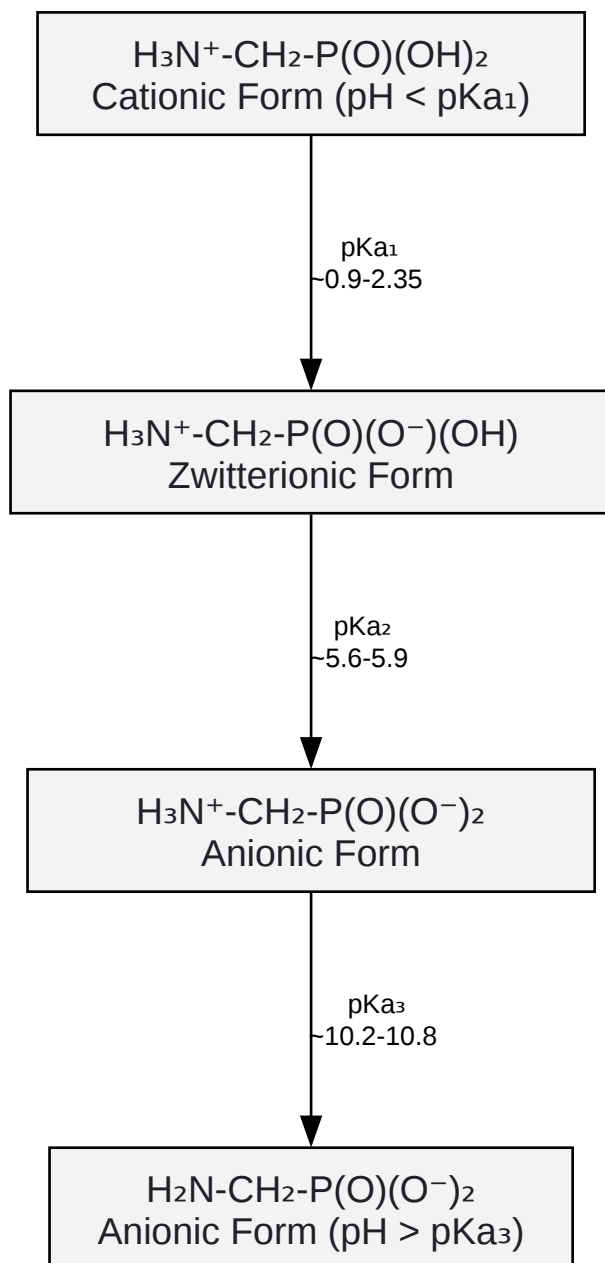
Property	Value	Source
Molecular Formula	CH ₆ NO ₃ P	[1] [2]
Molar Mass	111.04 g/mol	[1] [3] [4]
Appearance	White, fine crystalline powder	[5]
Melting Point	~300-344 °C	[1] [5]
Density	~1.64 g/mL	[6]

Acid Dissociation Constants (pKa)

The pKa values of AMPA are crucial for predicting its charge state, solubility, and interaction with environmental matrices at different pH levels. As a polyprotic acid, AMPA has multiple dissociation constants corresponding to the deprotonation of the phosphonic acid and amino functional groups. There is some variation in the reported pKa values in the literature, which are summarized below.

pKa Value	Reported Value(s)	Source(s)
pKa ₁	0.9	[7] [8]
2.35 (at 25°C)	[4] [5]	
pKa ₂	5.6	[7] [8]
5.9 (at 25°C)	[4] [5]	
pKa ₃	10.2	[7] [8]
10.8 (at 25°C)	[4] [5]	

The different pKa values lead to different ionic species of AMPA being dominant in solution as a function of pH.



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Caption: Ionic speciation of AMPA at different pH ranges.

Solubility

AMPA is characterized by its high polarity, which results in high solubility in water and insolubility in most organic solvents.[7] Its solubility is influenced by factors such as pH and

temperature.[9] In acidic conditions, protonation of the amino group can enhance solubility, while deprotonation of the phosphonic acid group in neutral to basic conditions also aids solubility.[9]

Solvent	Solubility	Source(s)
Water	50 mg/mL (clear, colorless solution)	[3][4][5]
Organic Solvents	Generally insoluble	[7]

Experimental Protocols

This section details generalized methodologies for determining the pKa and solubility of AMPA. Specific analytical quantification is often required and is detailed subsequently.

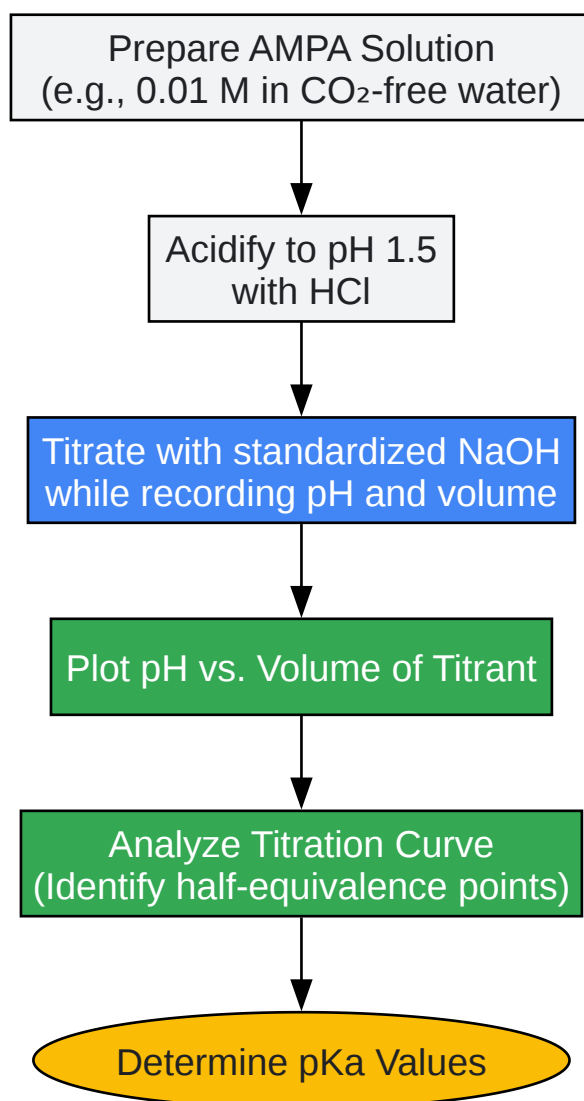
Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable substances. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Methodology:

- **Solution Preparation:** Accurately weigh a sample of AMPA and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
- **Initial Acidification:** Acidify the solution to a low starting pH (e.g., pH 1.5) using a strong acid like HCl to ensure all functional groups are fully protonated.
- **Titration:** Place the solution in a temperature-controlled vessel (e.g., 25°C) and incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH).
- **Data Acquisition:** Record the solution's pH using a calibrated pH meter after each addition of titrant. Continue the titration past the final equivalence point (e.g., to pH 12).

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the first derivative plot (identifying equivalence points) or by using specialized software for non-linear regression analysis of the titration data.



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Caption: Workflow for determining pKa values by potentiometric titration.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method (consistent with OECD Guideline 105) is a widely accepted technique for determining the water solubility of a compound.

Methodology:

- **Sample Preparation:** Add an excess amount of solid AMPA to a known volume of water in a flask.
- **Equilibration:** Seal the flask and agitate it in a constant temperature bath (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary test can establish the time to equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at the same temperature to ensure clear separation of the solid and aqueous phases.
- **Sampling:** Carefully extract an aliquot of the clear, saturated aqueous supernatant.
- **Quantification:** Determine the concentration of AMPA in the aliquot using a validated analytical method, such as HPLC with derivatization.

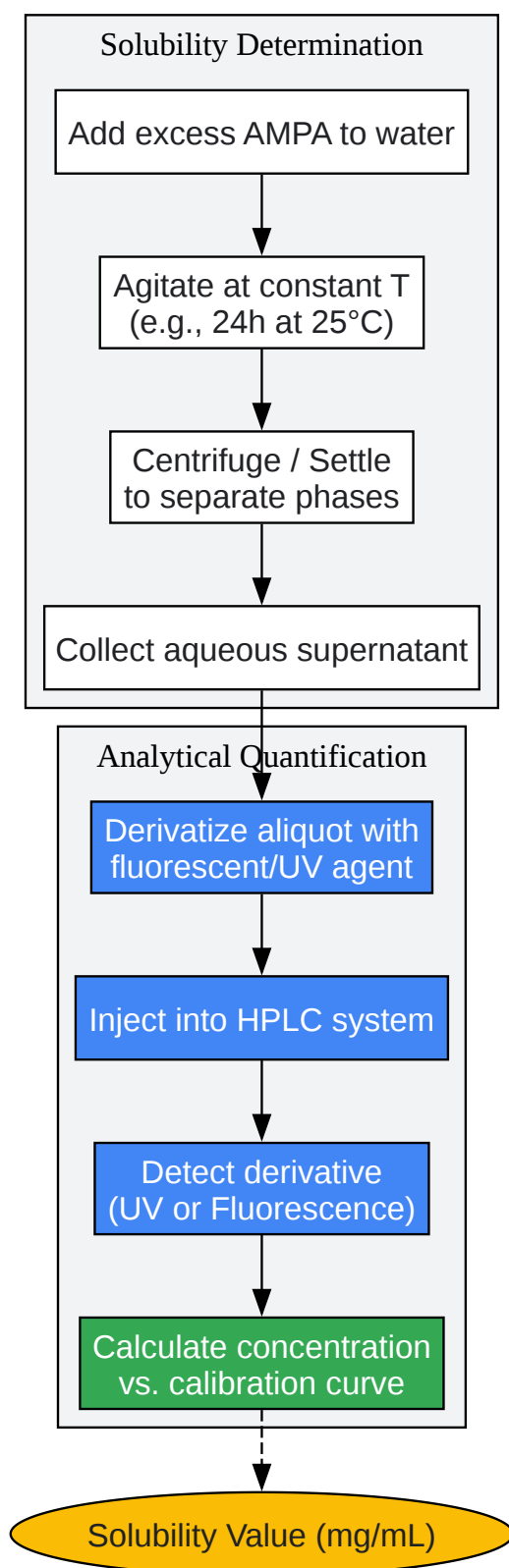
Analytical Quantification via HPLC with Pre-Column Derivatization

Due to its lack of a strong chromophore, AMPA requires derivatization before detection by UV-Vis or fluorescence.^[7]

Methodology:

- **Derivatization:** React the AMPA-containing sample with a derivatizing agent (e.g., 1,2-naphthoquinone-4-sulfonate (NQS) or 9-fluorenylmethylchloroformate (Fmoc-Cl)) under optimized conditions (e.g., specific pH, temperature, and time) to form a detectable derivative.^{[10][11]}
- **Chromatographic Separation:** Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase designed to separate the AMPA derivative from other components.^[11]

- Detection: Use a UV-Vis or fluorescence detector set to the maximum absorbance or emission wavelength of the AMPA derivative.
- Concentration Calculation: Quantify the AMPA concentration by comparing the peak area of the sample to a calibration curve prepared from derivatized AMPA standards of known concentrations.

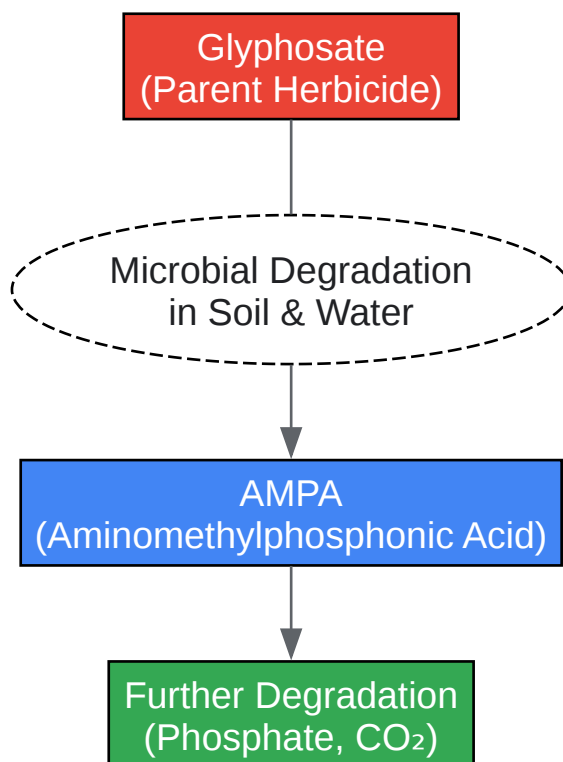


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Caption: Workflow for solubility determination using the shake-flask method and HPLC.

Environmental Fate: Formation from Glyphosate

AMPA is a key intermediate in the environmental degradation of glyphosate, the world's most widely used herbicide. This degradation is primarily mediated by soil microorganisms.^[1] Understanding the properties of AMPA is therefore essential for assessing the overall environmental impact of glyphosate use.



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Caption: Simplified pathway of glyphosate degradation to AMPA.

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